molecular formula C9H8N6 B2879352 2-(1H-Benzoimidazol-2-YL)-2H-[1,2,4]triazol-3-ylamine CAS No. 87633-57-6

2-(1H-Benzoimidazol-2-YL)-2H-[1,2,4]triazol-3-ylamine

Cat. No.: B2879352
CAS No.: 87633-57-6
M. Wt: 200.205
InChI Key: VCGAIPSUNFKDPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-Benzoimidazol-2-YL)-2H-[1,2,4]triazol-3-ylamine is a heterocyclic compound that combines the structural features of benzimidazole and triazole. These two moieties are known for their significant pharmacological and biological activities. Benzimidazole is a well-known pharmacophore with applications in antimicrobial, anticancer, antiviral, and antiparasitic treatments . Triazoles, particularly 1,2,4-triazoles, are recognized for their stability and diverse biological activities .

Biochemical Analysis

Biochemical Properties

These features make them structurally resembling to the amide bond, mimicking an E or a Z amide bond .

Cellular Effects

Some 1,2,3-triazole derivatives have shown potent inhibitory activities against cancer cell lines . For instance, 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines .

Molecular Mechanism

It is known that 1,2,3-triazoles can interact with various biomolecules through hydrogen bonding . This could potentially influence their binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

1,2,3-triazoles are generally known for their high chemical stability , which suggests that they may have good stability and long-term effects on cellular function in in vitro or in vivo studies.

Dosage Effects in Animal Models

Some 1,2,3-triazole derivatives have shown potent inhibitory activities against cancer cell lines at certain dosages .

Metabolic Pathways

1,2,3-triazoles are known to interact with various enzymes and cofactors , which suggests that they may be involved in various metabolic pathways.

Transport and Distribution

The strong dipole moment of 1,2,3-triazoles suggests that they may interact with various transporters or binding proteins.

Subcellular Localization

The hydrogen bonding ability of 1,2,3-triazoles suggests that they may be directed to specific compartments or organelles through interactions with various biomolecules.

Chemical Reactions Analysis

Types of Reactions

2-(1H-Benzoimidazol-2-YL)-2H-[1,2,4]triazol-3-ylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include hydrazine, aldehydes, ketones, and various oxidizing and reducing agents. Reaction conditions typically involve controlled temperatures, solvents like ethanol or acetonitrile, and catalysts such as acids or bases .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2-(1H-Benzoimidazol-2-YL)-2H-[1,2,4]triazol-3-ylamine has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combined structural features, which confer a broad spectrum of biological activities and potential therapeutic applications. Its dual pharmacophore nature allows it to interact with multiple targets, making it a versatile compound in drug discovery and development .

Properties

IUPAC Name

2-(1H-benzimidazol-2-yl)-1,2,4-triazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N6/c10-8-11-5-12-15(8)9-13-6-3-1-2-4-7(6)14-9/h1-5H,(H,13,14)(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCGAIPSUNFKDPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)N3C(=NC=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-hydrazino-1H-benzimidazole (5.0 g, 33.7 mmol) in ethanol (30 ml) is added sequentially triethylamine (5 ml, 33.7 mmol) and N-cyanoformimidic acid ethyl ester (3.3 g, 33.7 mmol) with cooling. After stirring for 2 hours at 0° C. the resulting precipitate is filtered with suction and dried to give 3-amino-2-(1H-benzimidazol-2-yl)-1,2,4-triazole. 1H-NMR (400 MHz, d6-DMSO): 13.0 (s, 1H); 7.77 (s,1H); 7.70 (m, 2H); 7.50 (m, 2H); 7.20 (s, 2H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.